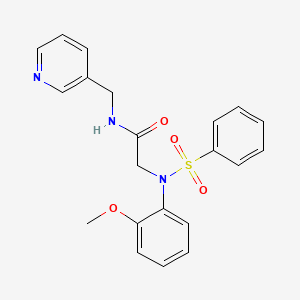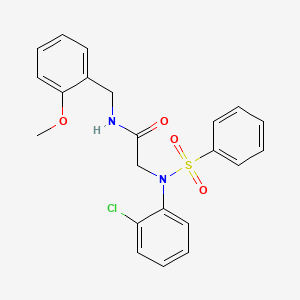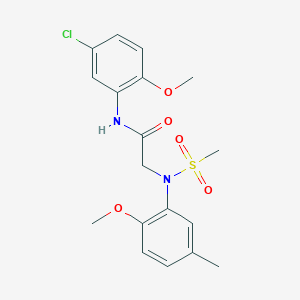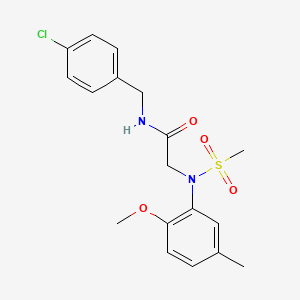
N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide
Descripción general
Descripción
N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, also known as Mps-Gly-NH2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a glycine derivative and has been found to exhibit promising biological activities, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide is not yet fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammatory diseases. Additionally, this compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and MCP-1, in animal models of inflammation. Additionally, this compound has been found to reduce the levels of prostaglandin E2, a mediator of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide in lab experiments include its potent anti-inflammatory and analgesic activities, which make it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide. One direction is to further investigate its mechanism of action and the signaling pathways involved in its anti-inflammatory and analgesic activities. Another direction is to explore its potential applications in the treatment of cancer and other diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for its potential clinical use.
Aplicaciones Científicas De Investigación
N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain. Additionally, this compound has been found to exhibit anti-tumor activity, making it a potential candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-28-20-12-6-5-11-19(20)24(29(26,27)18-9-3-2-4-10-18)16-21(25)23-15-17-8-7-13-22-14-17/h2-14H,15-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHRNJBQRBMQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3465280.png)

![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3465296.png)
![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3465300.png)
![2-(1H-benzimidazol-2-ylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3465305.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3465318.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B3465324.png)

![N-(4-ethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3465330.png)


![N-(4-fluorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3465341.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3465353.png)
![N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3465368.png)